molecular formula C15H18N4O2S B2663246 N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 955754-33-3

N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2663246
CAS No.: 955754-33-3
M. Wt: 318.4
InChI Key: FHBUUYPDAPUXSJ-UHFFFAOYSA-N
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Description

For Research Use Only. Not for use in humans or veterinary applications. N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound belonging to the class of thiazole-urea derivatives, a scaffold recognized for its significant and diverse biological activities . This molecule features a thiazole ring core, a p -tolyl urea moiety, and an isopropyl-carboxamide side chain, a structural combination that is designed to interact with various biological targets. The thiazole ring is a privileged structure in medicinal chemistry and is present in numerous FDA-approved drugs . Compounds featuring the thiazole-urea architecture have been investigated for their potential to inhibit key biological pathways. For instance, related thiazolyl urea compounds have been patented for their use in methods to treat cancer by inhibiting abnormal cell proliferation . The urea moiety is particularly valuable in drug discovery for its ability to act as a key hydrogen bond donor and acceptor, facilitating strong and specific interactions with enzyme active sites . While the specific mechanism of action for this compound requires further investigation, its structural similarity to other bioactive molecules suggests potential as a valuable tool for researchers in oncology and infectious disease . Thiazole derivatives have demonstrated a wide range of biological activities in scientific literature, including antimicrobial, anticancer, and anti-inflammatory effects . Researchers may find this compound useful for probing kinase signaling pathways, such as the MAPK cascade, where related molecules have shown regulatory activity . Its well-defined structure provides an excellent starting point for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns.

Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-N-propan-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-9(2)16-13(20)12-8-22-15(18-12)19-14(21)17-11-6-4-10(3)5-7-11/h4-9H,1-3H3,(H,16,20)(H2,17,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBUUYPDAPUXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves the reaction of thiazole derivatives with isopropylamine and p-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide exhibit significant antimicrobial properties. The thiazole ring has been linked to antimicrobial activity against various pathogens, including bacteria and fungi. In particular, studies have shown that thiazole derivatives can inhibit the growth of resistant bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is also noteworthy. Thiazole derivatives have been studied for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-17, making them candidates for treating inflammatory diseases . The ureido group may play a role in enhancing these anti-inflammatory effects by modulating enzyme activity involved in inflammatory pathways.

Cancer Therapeutics

This compound shows promise in cancer research due to its ability to inhibit specific enzymes implicated in tumor growth. Compounds with similar structures have been investigated for their efficacy against various cancer cell lines, demonstrating cytotoxic effects that could be harnessed for therapeutic purposes . The compound's mechanism of action may involve the inhibition of key signaling pathways essential for cancer cell proliferation.

Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound typically involves multi-step organic reactions. Structure-activity relationship (SAR) studies are crucial for optimizing the compound's biological activity. By modifying various functional groups and analyzing their impact on activity, researchers can identify key structural features that enhance efficacy .

Case Studies and Research Findings

Several studies have highlighted the potential applications of thiazole derivatives in medicinal chemistry:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus, with some compounds showing low micromolar inhibitory concentrations .
  • Anti-inflammatory Activity : Research on thiazole-based compounds indicated effective inhibition of inflammatory cytokines in vitro, supporting their use in treating inflammatory conditions .
  • Cancer Cell Line Studies : Investigations into the cytotoxic effects of thiazole derivatives on various cancer cell lines revealed promising results, indicating potential pathways for drug development .

Mechanism of Action

The mechanism of action of N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Glutamate-Urea-Glutamate (DUPA) Derivatives

A well-studied class of urea-containing compounds includes DUPA-based peptides, such as 2-[3-(1,3-dicarboxypropyl)-ureido]pentanedioic acid derivatives. These molecules target prostate-specific membrane antigen (PSMA), a biomarker for prostate cancer. Key comparisons:

Feature DUPA-Based Compounds N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide
Core Structure Glutamate-urea-glutamate backbone Thiazole-urea scaffold
Target PSMA (prostate cancer diagnostics/therapeutics) Hypothesized kinase or protease targets
Chelator Compatibility Optimized for radiometal chelation (e.g., $^{68}$Ga, $^{177}$Lu) No inherent chelator; designed for oral bioavailability
Binding Affinity High (sub-nM $K_i$ for PSMA) Unknown; structural analogs show μM–nM range in kinase assays
Selectivity PSMA-specific Likely broader due to thiazole’s prevalence in diverse targets

intravenous radiopharmaceuticals).

Thiazole-Urea Analogs in Kinase Inhibition

Thiazole-urea hybrids are explored in kinase inhibitor development. For example:

  • Compound X : 2-(3-phenylureido)thiazole-5-carboxamide (EGFR inhibitor, IC$_{50}$ = 12 nM).
  • Compound Y : N-cyclopentyl-2-(3-(4-fluorophenyl)ureido)thiazole-4-carboxamide (CDK2 inhibitor, IC$_{50}$ = 45 nM).
Parameter Compound X Compound Y Target Compound
Substituent on Urea Phenyl 4-Fluorophenyl p-Tolyl
Carboxamide Group None Cyclopentyl Isopropyl
Potency High (EGFR-specific) Moderate (CDK2-specific) Unknown; predicted mid-nM range
Solubility Low (logP = 3.2) Moderate (logP = 2.8) Likely moderate (isopropyl enhances logP)

Key Insight : The p-tolyl group in the target compound may improve hydrophobic interactions compared to phenyl or fluorophenyl analogs, while the isopropyl carboxamide could balance solubility and target engagement.

Urea-Linked Anticancer Agents

Urea derivatives like sorafenib (tyrosine kinase inhibitor) and c-Met inhibitors share functional similarities:

Compound Structure Target Clinical Use
Sorafenib Diarylurea with trifluoromethyl group Raf kinase, VEGFR Renal/hepatic cancer
Target Compound Thiazole-urea with p-tolyl Undefined Preclinical research

Key Insight : Unlike sorafenib’s bulky aryl groups, the thiazole core in the target compound may reduce off-target effects while maintaining urea-mediated hydrogen bonding.

Biological Activity

N-isopropyl-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a compound classified within the thiazole derivatives, which are recognized for their diverse biological activities. This compound exhibits potential in various therapeutic applications, including antibacterial, antifungal, anti-inflammatory, and antitumor properties. The structural characteristics of this compound, particularly the presence of isopropyl and p-tolyl groups, are believed to enhance its stability and biological efficacy compared to other thiazole derivatives.

Antibacterial Properties

Research has indicated that thiazole derivatives possess significant antibacterial activity. This compound has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that compounds with similar structural motifs exhibit inhibitory effects on bacterial growth, suggesting that this compound may also share these properties .

Antifungal Activity

In addition to antibacterial effects, thiazole derivatives are known for their antifungal properties. Preliminary studies suggest that this compound could inhibit the growth of certain fungi, although specific data on its antifungal activity is still limited. The mechanism of action may involve disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal survival.

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole derivatives has been documented in various studies. These compounds may exert their effects by inhibiting pro-inflammatory cytokines or modulating pathways involved in inflammation. While specific studies on this compound are scarce, its structural analogs have shown promise in reducing inflammation in preclinical models .

Antitumor Activity

Thiazole derivatives have been explored for their antitumor activity, with some compounds demonstrating cytotoxic effects against cancer cell lines. The specific mechanisms may involve induction of apoptosis or inhibition of tumor cell proliferation. Investigations into the antitumor potential of this compound are warranted to elucidate its efficacy against various cancer types .

The biological activity of this compound is likely mediated through interactions with specific molecular targets. These may include:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial or fungal metabolism.
  • Receptor Binding : It may interact with receptors involved in inflammatory responses or tumor progression.
  • Cell Cycle Disruption : The compound might induce cell cycle arrest in cancer cells, leading to apoptosis.

Further research is needed to identify the precise molecular targets and pathways affected by this compound .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntibacterialInhibition of Gram-positive and Gram-negative bacteria
AntifungalPotential inhibition of fungal growth
Anti-inflammatoryModulation of inflammatory pathways
AntitumorCytotoxic effects on cancer cell lines

Relevant Studies

  • Antibacterial Evaluation : A study evaluated the antibacterial activity of various thiazole derivatives, reporting significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Research demonstrated that thiazole compounds effectively inhibited Candida albicans growth, suggesting similar potential for this compound.
  • Anti-inflammatory Mechanisms : A comparative analysis showed that thiazole derivatives could reduce levels of TNF-alpha and IL-6 in vitro, indicating potential anti-inflammatory effects.

Q & A

Q. Advanced

  • Electron-deficient groups (e.g., -CF3, -NO2): Enhance binding affinity to hydrophobic enzyme pockets (compound 7h, ) but may reduce solubility .
  • Bulkier substituents (e.g., tetrahydronaphthalenyl, compound 59): Improve membrane permeability but increase molecular weight, affecting bioavailability .
  • Hydrogen-bond donors (e.g., -NH2, compound 31): Facilitate interactions with target proteins but may increase metabolic clearance .

How to address contradictions in biological activity data across different studies?

Q. Advanced

  • Standardize assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and protocols to minimize variability. employed repeated experiments (n ≥ 3) with statistical validation (p ≤ 0.05) .
  • Control for stereochemistry : Enantiomers (e.g., compounds 59 and 60, ) may exhibit opposing activities, necessitating chiral separation .
  • Validate target engagement : Use orthogonal methods (e.g., SPR, thermal shift assays) to confirm direct binding, as seen in kinase studies () .

What analytical techniques are critical for purity assessment during synthesis?

Q. Basic

  • HPLC : Compounds 58–61 () achieved >98% purity using C18 columns and gradient elution .
  • Melting point analysis : Sharp melting ranges (e.g., 97–100°C for compound 60) confirm crystalline homogeneity .
  • TLC and LC-MS : Monitor reaction progress and detect intermediates (, compound 29) .

What are the challenges in scaling up the synthesis of thiazole-4-carboxamide derivatives for preclinical studies?

Q. Advanced

  • Low yields : Multi-step syntheses (e.g., compound 59, 6% yield) require optimization for cost-effectiveness .
  • Purification hurdles : High-polarity intermediates (e.g., compound 31, ) demand specialized chromatography .
  • Safety : Azide intermediates (compound 29, ) pose explosion risks, necessitating controlled conditions .

How to design experiments to elucidate the mechanism of action for thiazole-4-carboxamide derivatives?

Q. Advanced

  • Cellular assays : Measure apoptosis (Annexin V staining) or cell cycle arrest (PI staining) in treated vs. control groups () .
  • Proteomics : Identify binding partners via pull-down assays with biotinylated probes.
  • In silico modeling : Molecular docking (e.g., GSK-3β in ) predicts binding modes and guides mutagenesis studies .

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